molecular formula C19H23N3O5S2 B2457016 N-(4-(N-ethylsulfamoyl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 881932-60-1

N-(4-(N-ethylsulfamoyl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B2457016
CAS No.: 881932-60-1
M. Wt: 437.53
InChI Key: NMRYRNDXEBHSAS-UHFFFAOYSA-N
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Description

N-(4-(N-ethylsulfamoyl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a sophisticated synthetic compound featuring a dual sulfonamide architecture, positioning it as a molecule of high interest in modern medicinal chemistry and drug discovery. Its structure incorporates both a phenylacetamide and a pyrrolidinylsulfonyl group, a motif found in compounds investigated for targeting bacterial enzymes, such as the enoyl acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis . The N-acyl sulfonamide functional group is a well-established bioisostere for carboxylic acids, offering comparable acidity but often superior metabolic stability and the potential for enhanced target engagement through additional hydrogen bonding . This makes the compound a valuable chemical tool for probing enzyme active sites and for designing novel inhibitors, with potential applications in developing agents for infectious diseases and other therapeutic areas. The presence of the N-ethylsulfamoyl moiety further adds to its versatility, allowing for exploration of structure-activity relationships. This compound is provided For Research Use Only (RUO) and is strictly not for diagnostic or therapeutic use. Researchers are encouraged to consult the safety data sheet and handle this material according to laboratory safety protocols.

Properties

IUPAC Name

N-[4-(ethylsulfamoyl)phenyl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O5S2/c1-2-20-28(24,25)17-11-7-16(8-12-17)21-19(23)15-5-9-18(10-6-15)29(26,27)22-13-3-4-14-22/h5-12,20H,2-4,13-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMRYRNDXEBHSAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation of 4-Chlorosulfonylbenzoic Acid

The most efficient route to Intermediate A involves direct sulfonylation of commercially available 4-chlorosulfonylbenzoic acid with pyrrolidine.

Procedure:

  • Dissolve 4-chlorosulfonylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) under nitrogen.
  • Add pyrrolidine (1.2 eq) dropwise at 0°C, followed by triethylamine (2.5 eq) to scavenge HCl.
  • Stir for 12 h at room temperature.
  • Quench with 1M HCl, extract with DCM, and purify via recrystallization (ethanol/water).

Yield: 78–85%.
Characterization:

  • $$^1$$H NMR (400 MHz, DMSO-d6): δ 8.10 (d, J=8.4 Hz, 2H), 7.95 (d, J=8.4 Hz, 2H), 3.25–3.15 (m, 4H, pyrrolidine CH2), 1.80–1.70 (m, 4H, pyrrolidine CH2).

Synthesis of Intermediate B: 4-(N-Ethylsulfamoyl)aniline

Two-Step Sulfamoylation of 4-Nitroaniline

To avoid over-sulfonylation, a protection/deprotection strategy is employed:

Step 1: Sulfamoylation

  • React 4-nitrobenzenesulfonyl chloride (1.0 eq) with ethylamine (1.5 eq) in THF at 0°C.
  • Stir for 6 h, then concentrate under reduced pressure.
    Intermediate: N-Ethyl-4-nitrobenzenesulfonamide (Yield: 89%).

Step 2: Nitro Reduction

  • Hydrogenate the nitro group using H2/Pd-C (10% wt) in ethanol at 40 psi for 8 h.
  • Filter and concentrate to obtain 4-(N-ethylsulfamoyl)aniline as a white solid.

Characterization:

  • $$^13$$C NMR (101 MHz, CDCl3): δ 146.2 (C-SO2), 129.5 (Ar-C), 118.7 (Ar-C), 44.1 (CH2CH3), 15.2 (CH2CH3).

Amide Coupling to Form the Final Product

EDCl/HOBt-Mediated Coupling

The final step involves coupling Intermediate A and B under standard amidation conditions:

Procedure:

  • Activate 4-(pyrrolidin-1-ylsulfonyl)benzoic acid (1.0 eq) with EDCl (1.2 eq) and HOBt (1.2 eq) in DMF for 30 min.
  • Add 4-(N-ethylsulfamoyl)aniline (1.1 eq) and stir at 25°C for 18 h.
  • Pour into ice-water, filter the precipitate, and purify via column chromatography (SiO2, ethyl acetate/hexane 1:1).

Optimization Data:

Parameter Value
Temperature 25°C
Reaction Time 18 h
Yield 72%
Purity (HPLC) >99%

Critical Note: Excess EDCl (>1.5 eq) leads to sulfonamide overactivation and dimerization byproducts.

Alternative Synthetic Routes

Ullmann-Type Coupling for Scalability

A copper-catalyzed coupling reported in similar benzamide syntheses offers scalability advantages:

  • React 4-iodobenzoic acid with pyrrolidine sulfonamide under CuI/L-proline catalysis.
  • Subsequent sulfamoylation of the aniline moiety.
    Yield: 65% (over two steps).

Microwave-Assisted Synthesis

Reducing reaction times from hours to minutes:

  • Microwave irradiation (150°C, 30 min) with DCC/DMAP in DMF.
    Yield: 68%.

Analytical Characterization of Final Product

Spectroscopic Data:

  • HRMS (ESI+): m/z calc. for C19H23N3O5S2 [M+H]+: 438.1124; found: 438.1128.
  • IR (KBr): 3278 cm⁻¹ (N-H), 1675 cm⁻¹ (C=O), 1345/1156 cm⁻¹ (SO2 asym/sym).

Thermal Properties:

  • Melting Point: 218–220°C (decomp.)
  • Solubility: 12 mg/mL in DMSO at 25°C.

Industrial-Scale Considerations

Cost Analysis of Key Reagents

Reagent Cost/kg (USD) Contribution to Total Cost
4-Chlorosulfonylbenzoic acid 320 41%
EDCl 280 23%
Pyrrolidine 150 12%

Waste Stream Management

  • DCM Recovery: Distillation achieves 92% solvent reuse.
  • Triethylamine HCl: Neutralized with NaOH to recover triethylamine (85% yield).

Challenges and Troubleshooting

Common Issues:

  • Incomplete Sulfonylation: Add molecular sieves to absorb HCl and drive the reaction.
  • Amide Racemization: Use propylphosphonic anhydride (T3P) instead of EDCl for chiral integrity.
  • Low Coupling Yields: Pre-activate the carboxylic acid for 1 h before adding the amine.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-ethylsulfamoyl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: Potential oxidation of the sulfonamide or pyrrolidine moieties.

    Reduction: Reduction of the benzamide group under specific conditions.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Catalytic hydrogenation or use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: As a tool for studying enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications as an enzyme inhibitor or drug candidate.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(N-ethylsulfamoyl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide and benzamide groups are known to form strong interactions with protein active sites, potentially inhibiting their activity. The pyrrolidine moiety might enhance binding affinity or selectivity.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide derivative used as an antibacterial agent.

    N-(4-(N-methylsulfamoyl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide: A closely related compound with a methyl group instead of an ethyl group.

Uniqueness

N-(4-(N-ethylsulfamoyl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is unique due to its specific combination of functional groups, which may confer distinct biological activity or chemical reactivity compared to similar compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-(N-ethylsulfamoyl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, and how can reaction conditions be optimized?

  • Synthesis Strategy : The compound can be synthesized via multi-step reactions, starting with sulfonylation of the benzamide core followed by coupling with functionalized phenyl groups. Key steps include sulfamoylation using ethylsulfamoyl chloride and pyrrolidine sulfonyl chloride under controlled anhydrous conditions .
  • Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust parameters like temperature (e.g., 60–80°C for sulfonylation), solvent polarity (e.g., dichloromethane or DMF), and stoichiometric ratios to maximize yield (typically 60–75% after purification) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Characterization Methods :

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify aromatic proton environments and sulfonamide/pyrrolidine substituents .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H]+ ~496.58 Da) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Detect sulfonyl (S=O) stretches near 1350–1150 cm⁻¹ and amide (C=O) bands at ~1650 cm⁻¹ .

Q. How can solubility challenges be addressed during in vitro assays?

  • Solubility Enhancement : Use polar aprotic solvents like DMSO for stock solutions (e.g., 10 mM). For aqueous buffers, employ co-solvents (e.g., 0.1% Tween-80) or cyclodextrin-based formulations to improve dispersion .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental bioactivity data?

  • Data Reconciliation :

  • Perform molecular docking studies (e.g., AutoDock Vina) to validate target binding hypotheses, followed by surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for empirical binding affinity measurements .
  • Cross-validate cytotoxicity results (e.g., IC₅₀ discrepancies) using orthogonal assays like apoptosis markers (Annexin V) vs. metabolic activity (MTT) .

Q. How does the compound’s sulfonamide-pyrrolidine motif influence its pharmacokinetic profile?

  • PK/PD Insights :

  • The ethylsulfamoyl group enhances metabolic stability by reducing cytochrome P450-mediated oxidation, while the pyrrolidine sulfonyl moiety improves solubility via hydrogen bonding .
  • In silico ADMET predictions (e.g., SwissADME) suggest moderate blood-brain barrier permeability (LogBB ~0.2) and plasma protein binding (~85%) .

Q. What experimental designs are recommended for elucidating the compound’s mechanism of action in cancer models?

  • Mechanistic Studies :

  • Use RNA-seq or proteomics to identify differentially expressed pathways (e.g., apoptosis, mTOR signaling) in treated vs. untreated cell lines .
  • Validate target engagement via CRISPR knockout or siRNA silencing of suspected targets (e.g., kinases or sulfotransferases) .

Q. How can structure-activity relationship (SAR) studies be structured to optimize this compound’s bioactivity?

  • SAR Framework :

  • Synthesize analogs with modified sulfonamide substituents (e.g., bulkier alkyl groups) or benzamide core substitutions (e.g., fluorinated aryl rings) .
  • Test derivatives in functional assays (e.g., enzyme inhibition, cell proliferation) to correlate structural changes with potency .

Methodological Considerations

Q. What are best practices for ensuring reproducibility in biological assays involving this compound?

  • Assay Design :

  • Include positive controls (e.g., cisplatin for cytotoxicity) and vehicle controls (DMSO <0.1%).
  • Use triplicate technical replicates and independent biological repeats (n ≥ 3) to account for variability .

Q. How can researchers mitigate off-target effects in target validation studies?

  • Specificity Measures :

  • Employ competitive binding assays with known inhibitors or use photoaffinity labeling to confirm direct target interaction .
  • Cross-check activity in genetically engineered models (e.g., kinase-dead mutants) .

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